Product packaging for (R)-(-)-Phenylephrine HCl(Cat. No.:CAS No. 154-86-9)

(R)-(-)-Phenylephrine HCl

Cat. No.: B1670813
CAS No.: 154-86-9
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-UHFFFAOYSA-N
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Description

Historical Perspectives in Sympathomimetic Amine Research

The study of sympathomimetic amines, compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, dates back to the late 19th and early 20th centuries. nih.govwikipedia.org The primary endogenous agonists are catecholamines like epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine. wikipedia.org The history of adrenergic bronchodilators, which are all analogs of epinephrine, began with the use of epinephrine by aerosol in 1910. actx.edu This was followed by the introduction of ephedrine (B3423809) in 1926 and isoproterenol (B85558) in 1940. actx.edu

Phenylephrine's action was first described in the 1930s, and it received FDA approval in 1939. drugbank.com The development of these compounds was driven by the desire to understand the structure-activity relationship, aiming for more selective and stable agents. For a compound to have high agonist activity, it minimally requires a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring. wikipedia.org

Scope of Academic Inquiry into DL-Phenylephrine Hydrochloride

Academic research on DL-Phenylephrine hydrochloride has spanned various disciplines, primarily focusing on its synthesis, pharmacological effects, and analytical determination.

Synthesis and Stereochemistry:

The synthesis of phenylephrine (B352888) has been a significant area of research. Because it has a chiral carbon atom in its side chain, phenylephrine exists as R- and S-isomers. google.com The R-isomer is a potent α-receptor agonist, much more so than the S-isomer. google.com Various synthetic methods have been documented, including a classical industrial pathway and subsequent non-chiral and asymmetric synthesis routes. researchgate.net For instance, researchers have explored the asymmetric synthesis of (R)-(−)-Phenylephrine hydrochloride with high enantiomeric excess using kinetic resolution of a styrene (B11656) oxide derivative. acs.org Other studies have focused on alternative synthetic pathways, such as epoxidation and bromohydrin formation, starting from m-hydroxybenzaldehyde, to produce racemic phenylephrine hydrochloride with good yields under mild conditions. researchgate.net More recent research has described improved synthetic processes using engineered bacteria containing carbonyl reductase for stereoselective reduction, achieving high purity and enantiomeric excess. cjph.com.cn

Pharmacological Investigations:

DL-Phenylephrine hydrochloride is known for its vasoconstrictive properties, which result from its action as an alpha-1 adrenergic agonist. drugbank.comchemimpex.com This has led to its investigation in several areas:

Cardiovascular Research: It is used as a tool to study blood pressure regulation and vascular responses. chemimpex.com

Ophthalmology: Its mydriatic (pupil-dilating) effect is utilized in ophthalmic research and examinations. chemimpex.com

Analytical Methods:

Researchers have developed various analytical methods for the determination of phenylephrine hydrochloride in pharmaceutical preparations. These include spectrophotometric methods based on reactions like ion-pair formation or oxidative coupling to create a colored product that can be quantified. researchgate.netimpactfactor.org These methods are valued for their simplicity, accuracy, and low cost. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B1670813 (R)-(-)-Phenylephrine HCl CAS No. 154-86-9

Properties

IUPAC Name

hydron;3-[1-hydroxy-2-(methylamino)ethyl]phenol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CNCC(C1=CC(=CC=C1)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-86-9
Record name Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Pharmacological Mechanisms and Receptor Interactions

Adrenergic Receptor Agonism

DL-Phenylephrine hydrochloride's effects are mediated through its interaction with adrenergic receptors, with a pronounced selectivity for the alpha-1 subtype. medchemexpress.comadooq.comselleckchem.com

DL-Phenylephrine hydrochloride is a potent and selective agonist of alpha-1 adrenergic receptors. medchemexpress.comwikipedia.orgpatsnap.com This selectivity is crucial to its pharmacological profile. Studies have shown that adrenaline, noradrenaline, and phenylephrine (B352888) are highly efficacious agonists at all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov The activation of these receptors initiates a well-defined signal transduction pathway. patsnap.com

Upon binding to alpha-1 adrenergic receptors, DL-Phenylephrine hydrochloride induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq class. patsnap.comnih.govquora.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gq protein.

The activated alpha subunit of the Gq protein then stimulates the membrane-bound enzyme phospholipase C (PLC). patsnap.comnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.orgnih.govderangedphysiology.com Phenylephrine has been shown to induce a rapid and concentration-dependent increase in IP3 levels in vascular smooth muscle. nih.gov

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), an intracellular calcium store. wikipedia.orgnih.gov This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a significant increase in intracellular calcium concentration. patsnap.comnih.gov The elevated intracellular calcium then binds to calmodulin, and this calcium-calmodulin complex activates myosin light chain kinase (MLCK). cvphysiology.com MLCK, in turn, phosphorylates the myosin light chains, which enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction. cvphysiology.comyoutube.com This phenylephrine-induced contraction is a key physiological effect, particularly in vascular smooth muscle, leading to vasoconstriction. wikipedia.orgpatsnap.com

Receptor SubtypeSecond MessengerPrimary Cellular Effect
Alpha-1 Adrenergic Inositol Trisphosphate (IP3)Release of intracellular calcium
Diacylglycerol (DAG)Activation of Protein Kinase C

DL-Phenylephrine hydrochloride exhibits minimal to no significant agonist activity at beta-adrenergic receptors. wikipedia.orgnih.gov This lack of beta-adrenergic stimulation is a defining characteristic of its pharmacological profile. As a result, it does not typically cause direct increases in heart rate (chronotropy) or contractility (inotropy), which are effects mediated by beta-1 adrenergic receptors in the heart. nih.gov Some preclinical studies have reported beta-adrenoceptor-mediated effects, but these are generally not considered clinically significant and may be due to indirect actions. nih.gov

Alpha-1 Adrenergic Receptor Selectivity and Signal Transduction Cascades

Direct versus Indirect Sympathomimetic Actions

The sympathomimetic actions of drugs can be categorized as either direct, where the drug binds to and activates adrenergic receptors, or indirect, where the drug increases the concentration of endogenous norepinephrine (B1679862) at the synapse. DL-Phenylephrine hydrochloride is classically categorized as a direct-acting sympathomimetic agent due to its potent agonism at α1-adrenergic receptors. wikipedia.orgnih.gov This direct action is responsible for its prominent vasoconstrictor effects. wikipedia.org

Noradrenaline Release Mechanisms

Recent investigations have shed light on the mechanisms by which DL-Phenylephrine hydrochloride can induce noradrenaline release. It has been observed that phenylephrine can enhance the resting release of noradrenaline from neuronal storage vesicles. researchgate.net Interestingly, this release mechanism has been shown to be independent of extracellular calcium concentrations ([Ca²⁺]o-independent), which distinguishes it from the typical calcium-dependent exocytosis process of neurotransmitter release. researchgate.netnih.gov

Role of Noradrenaline Transporter (NAT) in Mediating Effects

The noradrenaline transporter (NAT) is a key protein responsible for the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling action. researchgate.net The function of NAT is crucial in modulating the concentration and duration of action of noradrenaline in the synapse.

Research has shown that the indirect effects of DL-Phenylephrine hydrochloride are significantly mediated by its interaction with NAT. When the function of the noradrenaline transporter is inhibited, the ability of phenylephrine to release noradrenaline is attenuated. researchgate.net This indicates that NAT plays a permissive role in the indirect sympathomimetic actions of phenylephrine. By interfering with the normal reuptake process, phenylephrine may facilitate the reverse transport or leakage of noradrenaline from the neuron into the synapse.

Integrated Cardiovascular System Responses

The administration of DL-Phenylephrine hydrochloride elicits a series of integrated responses within the cardiovascular system, primarily stemming from its potent vasoconstrictor properties.

Systemic Vascular Resistance Modulation

The most pronounced cardiovascular effect of DL-Phenylephrine hydrochloride is a significant increase in systemic vascular resistance (SVR). youtube.comfrontiersin.org This is a direct consequence of its agonist activity at α1-adrenergic receptors located on the smooth muscle of peripheral arterioles and veins. nih.gov The binding of phenylephrine to these receptors triggers a cascade of intracellular events leading to smooth muscle contraction and a reduction in the diameter of blood vessels. This widespread vasoconstriction increases the resistance against which the heart must pump, leading to a rise in both systolic and diastolic blood pressure. youtube.com

Hemodynamic ParameterDirection of ChangePrimary Mechanism
Systemic Vascular Resistance (SVR)IncreaseDirect α1-adrenergic receptor agonism causing vasoconstriction. youtube.comfrontiersin.org
Mean Arterial Pressure (MAP)IncreaseConsequence of increased SVR. nih.gov
Cardiac AfterloadIncreaseIncreased resistance to ventricular ejection. nih.gov

Reflex Bradycardia Induction Mechanisms

The sharp increase in arterial blood pressure induced by DL-Phenylephrine hydrochloride typically triggers a compensatory reflex mechanism known as reflex bradycardia. emcrit.org This is a homeostatic response mediated by baroreceptors located in the carotid sinuses and the aortic arch. patsnap.com These specialized sensory neurons detect the stretch in the arterial walls caused by the elevated blood pressure and send signals to the cardiovascular control center in the brainstem.

In response to these signals, the brainstem increases parasympathetic (vagal) outflow to the heart and decreases sympathetic outflow. The increased vagal tone slows down the heart rate by inhibiting the sinoatrial node, which is the heart's natural pacemaker. ahajournals.org This reduction in heart rate is an attempt by the body to counteract the rise in blood pressure and maintain cardiovascular homeostasis. emcrit.org

ComponentRole in Reflex Bradycardia
BaroreceptorsDetect increased arterial pressure. patsnap.com
BrainstemIntegrates baroreceptor signals and modulates autonomic output.
Parasympathetic Nervous SystemIncreased activity slows heart rate via the vagus nerve. ahajournals.org
Sympathetic Nervous SystemDecreased activity contributes to the reduction in heart rate.

Myocardial Work and Oxygen Consumption Alterations

The effects of DL-Phenylephrine hydrochloride on myocardial work and oxygen consumption are multifaceted. The increase in systemic vascular resistance elevates the afterload on the heart, meaning the ventricles must generate more pressure to eject blood into the aorta. This increased workload on the myocardium leads to a corresponding increase in myocardial oxygen consumption. nih.gov

ConditionMyocardial Blood FlowMyocardial Oxygen Consumption
Phenylephrine-induced pressor responseProportional Increase nih.govProportional Increase nih.gov
Phenylephrine with constant aortic pressure15% Decrease nih.gov10% Decrease nih.gov

Regional Hemodynamic Effects (e.g., renal, pulmonary, splanchnic, cerebral circulation)

DL-Phenylephrine hydrochloride, a selective alpha-1 adrenergic receptor agonist, exerts significant and varied effects on regional vascular beds. Its primary action of systemic vasoconstriction leads to complex and often interdependent changes in blood flow and pressure within the renal, pulmonary, splanchnic, and cerebral circulations. wikipedia.orgnih.gov The response in each vascular territory is influenced by the underlying physiological state of the subject, such as normotension versus sepsis, and the presence of pre-existing conditions like pulmonary hypertension. emcrit.orgnih.gov

Renal Circulation

Table 1: Effect of Phenylephrine on Renal Blood Flow (RBF) in Sheep nih.gov
ConditionBaseline RBF (mL/min)RBF with Phenylephrine (mL/min)Mean Difference (mL/min)Percentage Change
Normal222 ± 53271 ± 5531+13.9%
Early Hyperdynamic Sepsis293 ± 22347 ± 10055+18.8%

Pulmonary Circulation

In the context of pre-existing pulmonary hypertension, phenylephrine administration can exacerbate the condition. nih.govnih.gov Studies in patients with pulmonary hypertension have shown that while phenylephrine increases aortic pressure and right ventricular coronary driving pressure, it also leads to a significant rise in mean pulmonary artery pressure. nih.gov This increase in pulmonary vascular resistance can worsen right ventricular function, as evidenced by a rise in right ventricular end-diastolic pressure and a fall in cardiac output. nih.gov Therefore, any potential benefit from increasing coronary perfusion pressure to the right ventricle may be negated by the increased afterload and potential alpha-adrenoceptor-mediated vasoconstriction of the pulmonary arteries. nih.gov Animal studies also suggest that vasopressors like phenylephrine can induce a form of passive pulmonary hypertension by increasing pulmonary blood volume, potentially through the redistribution of blood from the systemic to the pulmonary circulation. researchgate.net

Table 2: Hemodynamic Effects of Phenylephrine in Patients with Pulmonary Hypertension nih.gov
ParameterBaseline (Mean Value)With Phenylephrine (Mean Value)P-value
Mean Aortic Pressure (mm Hg)84108<0.01
Mean Pulmonary Artery Pressure (mm Hg)5867<0.01
Right Ventricular End-Diastolic Pressure (mm Hg)1016<0.01
Cardiac Output (L/min)3.263.09Insignificant

Splanchnic Circulation

The effect of phenylephrine on splanchnic circulation is a critical consideration, particularly in hypotensive states like septic shock where gut perfusion is at risk. icureach.comspringermedizin.de Compared to catecholamines with mixed alpha- and beta-adrenergic activity, phenylephrine, a pure alpha-agonist, may have a different profile. nih.gov Some research suggests that epinephrine (B1671497) and norepinephrine may divert blood flow away from the splanchnic circulation. nih.govnih.gov In contrast, studies in septic animal models have shown that phenylephrine administration does not negatively affect, and in some cases improves, blood flow to parts of the gastrointestinal tract. springermedizin.denih.gov For example, in a porcine model of septic shock, phenylephrine increased mean arterial pressure without significantly affecting superior mesenteric artery flow or microcirculatory flow in the jejunal mucosa, while even increasing flow to the jejunal muscularis. nih.gov However, other sources caution that phenylephrine can cause splanchnic vasoconstriction, potentially leading to ischemia. icureach.comfrontiersin.org

Table 3: Comparative Effects of Vasopressors on Splanchnic Circulation in Septic Pigs nih.gov
ParameterEpinephrine EffectNorepinephrine EffectPhenylephrine Effect
Superior Mesenteric Artery Flow↓ (11 ± 4%)↓ (26 ± 6%)No significant effect
Jejunal Mucosa Microcirculatory Flow↓ (21 ± 5%)↓ (23 ± 3%)No significant effect
Jejunal Muscularis Microcirculatory FlowNo significant effectNo significant effect↑ (30%)

Cerebral Circulation

The influence of phenylephrine on cerebral hemodynamics is complex, involving interactions between systemic blood pressure, cerebral autoregulation, and direct vascular effects. nih.gov In healthy human subjects, intravenous phenylephrine infusion has been shown to increase mean arterial pressure and concurrently increase the mean blood velocity in the middle cerebral artery (MCA V(mean)), which may suggest cerebral arterial vasoconstriction. researchgate.netnih.gov Despite this increase in blood flow velocity, a paradoxical decrease in frontal lobe oxygenation (ScO₂) is often observed. nih.govresearchgate.netnih.gov Studies have found no significant change in internal carotid artery (ICA) blood flow, but an increase in internal jugular venous (IJV) blood flow. researchgate.netnih.gov This collection of findings suggests that the decrease in cerebral oxygen saturation measured by near-infrared spectroscopy may reflect an altered ratio of arterial to venous blood within the interrogated tissue, rather than a straightforward reduction in oxygen supply. researchgate.netnih.gov The changes in cerebral blood flow and oxygenation appear to be closely linked to the magnitude of the phenylephrine-induced increase in blood pressure. wikipedia.orgnih.gov

Table 4: Effect of Phenylephrine Infusion on Cerebral Hemodynamics in Healthy Men researchgate.netnih.gov
ParameterChange with PhenylephrineP-value
Mean Arterial Pressure↑ 26 ± 3%<0.05
Middle Cerebral Artery Mean Velocity (MCA V(mean))↑ 4.8 ± 1.9%<0.05
Frontal Lobe Oxygenation (ScO₂)↓ 13.7 ± 3.7%<0.05
Internal Carotid Artery (ICA) Blood FlowNo significant change0.236
Internal Jugular Venous (IJV) Blood Flow↑ (from 443 to 507 ml min⁻¹)0.023

Synthetic Chemistry and Stereochemistry Research

Racemic Synthesis Methodologies

The preparation of racemic phenylephrine (B352888) hydrochloride has traditionally followed established industrial pathways. However, research has focused on developing alternative routes that offer milder reaction conditions and good yields.

Alternative synthetic strategies for racemic phenylephrine hydrochloride have been developed using m-hydroxybenzaldehyde as a readily available starting material. semanticscholar.orgresearchgate.net Two notable pathways involve the formation of key intermediates: an epoxide or a bromohydrin. semanticscholar.orgresearchgate.net

The epoxidation pathway begins with the protection of the hydroxyl group of m-hydroxybenzaldehyde, followed by a Wittig reaction to form a styrene (B11656) derivative. This intermediate is then subjected to epoxidation, and subsequent ring-opening with methylamine (B109427) yields the desired amino alcohol structure.

The bromohydrin formation pathway also starts with the protected m-hydroxybenzaldehyde. The key step involves the formation of a bromohydrin from the corresponding styrene derivative. This is typically achieved using a source of bromine in the presence of water. The bromohydrin is then reacted with methylamine to form the final product. researchgate.net

Comparison of Alternative Racemic Synthesis Pathways
PathwayKey IntermediateStarting MaterialReported Overall YieldReference
EpoxidationEpoxide Derivativem-Hydroxybenzaldehyde71% semanticscholar.org
Bromohydrin FormationBromohydrin Derivativem-Hydroxybenzaldehyde66% semanticscholar.org

Optimization of racemic synthesis focuses on improving efficiency and safety. For instance, the classical industrial synthesis reported by Legerlotz has been modified over the years. researchgate.net One approach described by Russell and Childress utilized the reduction of a mandelamide intermediate with lithium aluminium hydride. researchgate.net Another method employed a Curtius rearrangement of a beta-hydroxyl acid azide (B81097) as the key step. researchgate.net The development of the epoxidation and bromohydrin pathways represents a significant optimization, as they can be performed under mild conditions, avoiding harsh reagents and temperatures often associated with older methods. semanticscholar.org

Asymmetric Synthesis of Enantiomers (e.g., R-Phenylephrine Hydrochloride)

The pharmacological activity of phenylephrine resides almost exclusively in the (R)-enantiomer. researchgate.netacs.org Consequently, significant research efforts have been directed towards the development of efficient asymmetric syntheses to produce enantiopure (R)-Phenylephrine Hydrochloride.

Chiral catalysis is a powerful tool for the asymmetric synthesis of (R)-Phenylephrine. Transition-metal complexes with chiral ligands are commonly employed to catalyze stereoselective reactions, particularly asymmetric hydrogenation of prochiral ketone precursors. researchgate.net

One notable example involves the use of a rhodium complex with a chiral phosphine (B1218219) ligand, (2R,4R)-MCCPM (dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methycarbonyl)-pyrolidine), which achieved an enantiomeric excess (ee) of 85% for (R)-Phenylephrine. researchgate.net Ruthenium-derivative catalysts have also been studied for the asymmetric hydrogenation of N-protected aminoketone precursors. researchgate.net

More recent advancements include the use of biocatalysis. An improved synthetic route utilized an engineered E. coli containing a carbonyl reductase to stereoselectively reduce an aminoketone intermediate, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one. cjph.com.cn This biocatalytic reduction step produced the (R)-amino alcohol with an enantiomeric excess of up to 99.9%, leading to a final product with a total yield of 62.8% from the starting material, 3-hydroxyacetophenone. cjph.com.cn Another approach reported using a Corey-Bakshi-Shibata (CBS) catalyst for an efficient and mild synthesis of (R)-phenylephrine. researchgate.net

Examples of Chiral Catalysts in (R)-Phenylephrine Synthesis
Catalyst SystemReaction TypeReported Enantiomeric Excess (ee)Reference
(2R,4R)-MCCPM-Rhodium ComplexAsymmetric Hydrogenation85% researchgate.net
Engineered Carbonyl Reductase A12Biocatalytic Reductionup to 99.9% cjph.com.cn
Corey-Bakshi-Shibata (CBS) CatalystAsymmetric ReductionNot specified researchgate.net
[Rh(COD)Cl]2 with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidineAsymmetric Hydrogenation>96% google.com

Hydrolytic kinetic resolution (HKR) offers an alternative strategy to obtain enantiopure compounds. This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

An asymmetric synthesis of (R)-(-)-Phenylephrine hydrochloride has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative. researchgate.netacs.org This method employs a chiral (R,R)-SalenCo(III)OAc complex as the catalyst for the enantioselective ring-opening of the racemic epoxide. researchgate.netacs.org One enantiomer of the epoxide is hydrolyzed to a diol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric purity. This enantiopure epoxide can then be converted to (R)-Phenylephrine.

The large-scale production of enantiopure (R)-Phenylephrine hydrochloride is crucial for its use as a pharmaceutical agent. Industrial methods often rely on either the resolution of a racemic mixture or a direct asymmetric synthesis.

A classical industrial method involves the synthesis of racemic phenylephrine, followed by resolution using a chiral resolving agent like L-tartaric acid to isolate the desired L-phenylephrine (the (R)-enantiomer) base. scribd.com The resolved base is then converted to the hydrochloride salt. scribd.com

More advanced industrial processes focus on asymmetric synthesis to avoid the loss of 50% of the material inherent in classical resolution. An improved process for preparing L-phenylephrine hydrochloride on an industrial scale utilizes asymmetric hydrogenation as the key step. google.com This method employs a rhodium catalyst with a chiral, bidentate phosphine ligand, achieving high chemical purity (>99%) and optical purity (>96% ee) in good yields (approximately 71%). google.com The biocatalytic route using an engineered carbonyl reductase has also been highlighted as suitable for industrial production due to its simple operation and high yield. cjph.com.cn

Chiral Separation Techniques and Enantiomeric Purity Analysis

The analysis and separation of enantiomers of DL-Phenylephrine hydrochloride are critical for ensuring the quality and efficacy of the final product, as the two enantiomers exhibit different pharmacological activities. Various analytical techniques have been developed and optimized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of phenylephrine. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Research has focused on both normal-phase and reversed-phase chromatography. Polysaccharide-based stationary phases, particularly those derived from cellulose (B213188) and amylose, are commonly employed. For instance, cellulose ramification chiral columns such as CHIRALCEL OD-H and CHIRALCEL OJ-H have been successfully used to separate the enantiomers of phenylephrine hydrochloride. ingentaconnect.com In one method, a resolution value of 2.30 was achieved on a CHIRALCEL OJ-H column. ingentaconnect.com Optimization of the mobile phase composition is crucial for achieving baseline separation. In normal-phase systems, mixtures of non-polar solvents like n-hexane with polar alcohol modifiers such as isopropanol (B130326) or ethanol (B145695) are typical. ingentaconnect.comgoogle.com The addition of small amounts of acidic or basic modifiers, like trifluoroacetic acid and diethylamine, can significantly improve peak shape and resolution. ingentaconnect.com

In an effort to develop more environmentally friendly or "green" analytical methods, reversed-phase modes have been explored. A recent study developed a method for the simultaneous enantio-separation of phenylephrine HCl and guaifenesin (B1672422) racemates using a short 50 mm Lux Cellulose-1 column. nih.gov This method employed a simple mobile phase of acetonitrile (B52724) and water, achieving separation in under 7 minutes. nih.gov The optimization of factors such as the concentration of the alcohol displacer in the mobile phase, the concentration of modifiers, column temperature, and flow rate are all critical for adjusting the retention and resolution of the enantiomers. ingentaconnect.com

Below is a table summarizing various optimized chiral HPLC conditions for phenylephrine enantiomers.

Stationary PhaseColumn DimensionsMobile PhaseFlow RateDetectionResolution (Rs)Reference
Lux Cellulose-150 x 4.6 mm, 5 µmAcetonitrile:Water (30:70, v/v)0.5 mL/minNot SpecifiedNot Specified nih.gov
CHIRALCEL OJ-HNot SpecifiedN-hexane and isopropanol with organic additives0.8 mL/minUV at 280 nm2.30 ingentaconnect.com
OJ-RH150 x 4.6 mmNot SpecifiedNot SpecifiedHPLCNot Specified google.com

This table is interactive and can be sorted by column headers.

Capillary Electrophoresis (CE), also known as Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative for the chiral separation of phenylephrine. google.com This technique separates ions based on their electrophoretic mobility in an electric field. To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE) or separation buffer. google.comusp.org

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for phenylephrine. usp.orgresearchgate.net For example, the enantiomers of phenylephrine have been separated using a buffer containing 50 mM Tris-H3PO4, 6 M urea (B33335), and 100 mM β-cyclodextrin at a pH of 2.3. researchgate.net The interaction between the enantiomers and the hydrophobic cavity of the cyclodextrin (B1172386) molecule results in the formation of transient diastereomeric complexes with different mobilities, thus enabling their separation.

Another approach is chiral ligand-exchange capillary electrophoresis. A method was developed where R- and S-phenylephrine were effectively separated in a buffer containing Tris-H3PO4, Cu(II) as a central ion, and L-proline as the chiral ligand. researchgate.netnih.gov The addition of a non-chiral ionic liquid, 1-butyl-3-methylimidazolium chloride, was found to promote the separation, achieving a resolution of 1.42. researchgate.netnih.gov The optimization of parameters such as buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature is essential for achieving the desired resolution. usp.orgnih.gov

The table below details optimized conditions for the enantiomeric resolution of phenylephrine by Capillary Electrophoresis.

CE MethodChiral Selector/LigandBackground Electrolyte (BGE)Applied VoltageTemperatureResolution (Rs)Reference
Chiral Ligand-Exchange CEL-proline (8.0 mmol/L) with Cu(II) (4.0 mmol/L)20 mmol/L Tris-H3PO4 (pH 5.4) with 15 mmol/L [BMIM]Cl20 kV25 °C1.42 researchgate.netnih.gov
Cyclodextrin-Mediated CZEβ-cyclodextrin (100 mM)50 mM Tris-H3PO4 with 6 M urea (pH 2.3)Not SpecifiedNot SpecifiedBaseline Separation researchgate.net

This table is interactive and can be sorted by column headers.

Beyond chromatographic and electrophoretic methods, several spectroscopic and optical techniques are employed to determine the enantiomeric purity of phenylephrine. google.com

Optical Rotation: This is a classical method based on the ability of chiral molecules to rotate the plane of polarized light. google.com Each enantiomer rotates the light by an equal magnitude but in opposite directions. The specific rotation is a physical constant for a pure enantiomer under defined conditions (concentration, path length, temperature, wavelength). By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the optical purity or enantiomeric excess (ee) can be calculated. google.com The Chinese Pharmacopoeia 2010 edition, for example, specifies that the specific rotation for phenylephrine hydrochloride should be between -42° and -47°. google.com

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. google.com Enantiomers will produce mirror-image CD spectra. This property can be used for quantitative analysis and to confirm the identity of an enantiomer. Fourier transform infrared vibrational circular dichroism (FTIR-VCD) is a related technique that can also be used to determine chiral purity. google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for chiral analysis. bohrium.com To distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, a chiral discriminating agent (CDA) is used. bohrium.com There are two main approaches:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers through non-covalent interactions, leading to separate signals in the NMR spectrum. bohrium.com

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable, covalently bonded diastereomers, which will have distinct NMR spectra. bohrium.com The integration of the separated signals allows for the precise quantification of each enantiomer in the mixture.

The two enantiomers of phenylephrine exhibit different interactions with biological systems, a phenomenon known as enantioselectivity. The pharmacologically active form is (R)-phenylephrine. wikipedia.org

Pharmacodynamics: (R)-phenylephrine is a selective α1-adrenergic receptor agonist. wikipedia.orgnih.govnih.gov Its action on these receptors in vascular smooth muscle leads to vasoconstriction, which is the basis of its therapeutic effects. nih.govdrugs.com The (S)-enantiomer is significantly less active at the α1-adrenergic receptor. The presence of the (S)-isomer as an impurity in a formulation of (R)-phenylephrine may lead to a diminished therapeutic response. It has been postulated that the (S)-isomer could cause saturation of the α-adrenergic receptors, potentially leading to a decrease in the drug's response after administration (tachyphylaxis) or poor/delayed pupil dilation in ophthalmic applications. google.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. Phenylephrine undergoes extensive first-pass metabolism in the liver and intestines, primarily by monoamine oxidase (MAO) and sulfotransferases. wikipedia.orgdrugs.comyoutube.com While specific studies on the differential metabolism of phenylephrine enantiomers are limited in the provided context, it is a well-established principle that the enzymes responsible for drug metabolism can exhibit stereoselectivity. This can lead to differences in the metabolic rates and pathways for each enantiomer, resulting in different plasma concentrations and durations of action. For instance, if one enantiomer is metabolized more slowly, it could accumulate to higher levels or have a longer half-life than the other.

Advanced Analytical Methodologies for Dl Phenylephrine Hydrochloride

Chromatographic Techniques Development and Validation

Chromatographic techniques are paramount for the separation, identification, and quantification of DL-Phenylephrine hydrochloride, especially in complex matrices and multi-component formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and highly efficient separation technique that has been extensively applied to the analysis of DL-Phenylephrine hydrochloride. Its applications range from quantification in various sample types to the analysis of degradation products in stability studies.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the determination of DL-Phenylephrine hydrochloride in complex matrices such as pharmaceutical formulations. This technique utilizes a non-polar stationary phase and a polar mobile phase. DL-Phenylephrine hydrochloride, being a polar compound, has a lower affinity for the stationary phase and thus elutes relatively quickly.

One developed RP-HPLC method utilizes a C18 column as the stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. This method allows for the separation of DL-Phenylephrine hydrochloride from other active ingredients and excipients commonly found in pharmaceutical preparations. The retention time for DL-Phenylephrine hydrochloride in such systems is typically short, allowing for rapid analysis. For instance, in a multi-component formulation, the retention time for phenylephrine (B352888) hydrochloride was found to be approximately 11.3 minutes.

The robustness of RP-HPLC methods allows for their application in the analysis of various complex mixtures, including cough and cold syrups. By adjusting the mobile phase composition, such as the amount of acetonitrile and the pH and concentration of the buffer, the retention times of active ingredients can be effectively controlled.

Table 1: Example of RP-HPLC Method Parameters for Quantification of Phenylephrine HCl in a Multi-component Formulation

ParameterCondition
Stationary Phase C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01M 1-octane sulphonic acid sodium salt monohydrate (pH adjusted to 2.80 with orthophosphoric acid) : Acetonitrile (Gradient ratio)
Flow Rate 1.0 ml/min
Detection Wavelength 264 nm
Retention Time of Phenylephrine HCl ~11.3 min

Stability-indicating assay methods are crucial for ensuring the quality and safety of pharmaceutical products by detecting any degradation products that may form over time. HPLC is an ideal technique for this purpose due to its high resolving power.

For DL-Phenylephrine hydrochloride, stability-indicating HPLC methods have been developed to separate the intact drug from its potential degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. In one study, DL-Phenylephrine hydrochloride was found to be susceptible to degradation under photolytic conditions. A stability-indicating RP-HPLC method was developed that could effectively separate phenylephrine hydrochloride from its degradation products.

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. The ability to resolve the drug peak from any degradant peaks is a key requirement for a stability-indicating method.

Table 2: Summary of a Stability-Indicating RP-HPLC Method for Phenylephrine HCl and Bromhexine HCl

ParameterCondition
Stationary Phase C18 column (250 × 4.6 mm, 5µm)
Mobile Phase Water: Acetonitrile (60:40 % v/v) (pH adjusted to 4.5 with 1% OPA)
Flow Rate 1.0 ml/min
Detection Wavelength 215 nm
Retention Time of Phenylephrine HCl 3.24 min
Linearity Range (Phenylephrine HCl) 5-25 µg/ml
Maximum Degradation Condition Photolytic degradation

DL-Phenylephrine hydrochloride is frequently combined with other active pharmaceutical ingredients in cough and cold remedies, such as Paracetamol, Caffeine, and Chlorpheniramine maleate. The simultaneous quantification of all components in such formulations presents an analytical challenge due to potential interferences.

RP-HPLC methods have been successfully developed and validated for the simultaneous determination of DL-Phenylephrine hydrochloride and other drugs in a single chromatographic run. These methods often employ gradient elution to achieve optimal separation of compounds with different polarities. For example, a gradient RP-HPLC method was developed for the simultaneous estimation of Dextromethorphan hydrobromide, Phenylephrine hydrochloride, and Triprolidine hydrochloride in a liquid dosage form. In this method, a C18 column was used with a gradient mobile phase, and detection was performed using a PDA detector at 270 nm, with a retention time of 7.705 minutes for Phenylephrine HCl.

Another study details a method for the simultaneous determination of Acetaminophen, Phenylephrine, Dextromethorphan, and Chlorpheniramine on a silica (B1680970) column with a mobile phase of methanol (B129727) and water containing ammonium (B1175870) acetate (B1210297) and triethylamine. This method allowed for the elution of all compounds in under 12 minutes.

Table 3: Chromatographic Conditions for Simultaneous Quantification of Phenylephrine HCl in a Multi-Component Formulation

ParameterDextromethorphan HBr, Phenylephrine HCl, Triprolidine HClAcetaminophen, Phenylephrine, Dextromethorphan, Chlorpheniramine
Stationary Phase C18 column (250 mm×4.0 mm, 5 µ)25 cm underivatized silica column
Mobile Phase Mixture of two mobile phases with gradient programmingMethanol: water (95:5%(v/v)) containing 6.0 g/L ammonium acetate and 10 ml/L triethylamine, pH 5.0
Flow Rate 1 ml/minNot specified
Detection Wavelength 270 nm220 nm (for Phenylephrine)
Retention Time of Phenylephrine HCl 7.705 min< 12 min
Linearity Range (Phenylephrine HCl) 0.040–0.060 mg/ml2.5–10 µg/ml
Correlation Coefficient (r) 0.996Not specified

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification capabilities. It is a valuable tool for the analysis of pharmaceuticals, including DL-Phenylephrine hydrochloride.

HPTLC methods have been developed for the simultaneous determination of DL-Phenylephrine hydrochloride in combination with other drugs. These methods are typically performed on pre-coated silica gel 60 F254 plates as the stationary phase. The choice of the mobile phase is critical for achieving good separation. For the simultaneous analysis of Paracetamol, Caffeine, Phenylephrine, and Chlorpheniramine, an optimized mobile phase of methanol: n-butanol: toluene (B28343): acetic acid (8:6:4:0.2 v/v) was used.

Detection and quantification are carried out using a densitometer, which measures the absorbance or fluorescence of the separated spots. In the aforementioned method, detection was performed at 212 nm. The retardation factor (RF) for phenylephrine was found to be 0.29 ± 0.02. The method was validated according to ICH guidelines and showed good linearity over a concentration range of 100–500 ng/band for phenylephrine.

Table 4: HPTLC Method Parameters for Simultaneous Analysis of Phenylephrine HCl

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 plates
Mobile Phase Methanol : n-butanol : toluene : acetic acid (8:6:4:0.2 v/v)
Detection Wavelength 212 nm
Retardation Factor (RF) of Phenylephrine 0.29 ± 0.02
Linearity Range (Phenylephrine) 100–500 ng/band
Correlation Coefficient (R²) 0.996
Limit of Detection (LOD) 87.88 ng/band
Limit of Quantification (LOQ) 266.32 ng/band

Spectroscopic Analytical Approaches

Spectroscopic methods are widely used for the analysis of DL-Phenylephrine hydrochloride due to their simplicity, speed, and cost-effectiveness. UV-Visible spectrophotometry is the most common spectroscopic technique employed for this purpose.

UV-Visible spectrophotometric methods for the determination of DL-Phenylephrine hydrochloride are often based on the principle of oxidative coupling reactions. In one such method, phenylephrine is reacted with N, N-dimethyl-p-phenylenediamine dihydrochloride (B599025) in the presence of ferric chloride in a basic medium to form a green-blue soluble dye product. This product exhibits maximum absorption at 680 nm, and the absorbance is proportional to the concentration of phenylephrine. The method was found to be linear over a concentration range of 4 to 22 µg/mL.

Another approach involves the oxidation of phenylephrine with potassium permanganate (B83412) in a basic solution, resulting in the formation of a bluish-green manganate (B1198562) ion (MnO42-) which is measured at 610 nm.

Derivative spectrophotometry can also be used to enhance the resolution of overlapping spectra in multi-component formulations. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve the contributions of individual components.

Chemometric-assisted spectrophotometric methods, such as principal component regression and partial least squares, have also been applied for the simultaneous determination of phenylephrine hydrochloride and other drugs in binary mixtures without the need for a separation step. These methods use multivariate calibration models based on the absorbance data from a set of calibration samples.

Table 5: Summary of Spectroscopic Methods for DL-Phenylephrine Hydrochloride Analysis

MethodPrincipleReagentsλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol-1·cm-1)
Oxidative Coupling Formation of a colored dyeN, N-dimethyl-p-phenylenediamine dihydrochloride, Ferric chloride6804 - 225.54 × 10³
Oxidation Formation of manganate ionPotassium permanganate, Sodium hydroxide (B78521)610Not specifiedNot specified
Derivative Spectrophotometry Resolution of overlapping spectra----
Chemometric-Assisted Spectrophotometry Multivariate calibration-244-274Not specifiedNot specified

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the analysis of DL-Phenylephrine hydrochloride, leveraging the molecule's ability to absorb light in the ultraviolet region. The absorption maximum (λmax) can vary depending on the solvent and the pH of the medium. For instance, in methanol, a sharp absorption peak has been observed at 203 nm ijrti.org. In other studies, the absorption spectrum of phenylephrine HCl shows a maximum wavelength of absorption at 272 nm impactfactor.org. When estimated in a 1 mol·dm-3 sodium hydroxide solution (pH 13.5), the λmax is observed at 291 nm researchgate.net.

The technique's applicability is often enhanced through derivatization or specific reactions that produce a colored product, shifting the absorption to the visible region. Oxidative coupling reactions are common, such as with p-aminobenzophenone and potassium periodate (B1199274) to form a product with a λmax at 512 nm, or with N, N-dimethyl-p-phenylenediamine dihydrochloride and ferric chloride to form a dye absorbing at 680 nm irapa.orgimpactfactor.org. Another method involves oxidation with potassium permanganate in a basic medium, where the resulting manganate is measured at 610 nm researchgate.netdergipark.org.tr. The interaction with sodium nitroprusside and hydroxylamine (B1172632) hydrochloride in a phosphate (B84403) buffer (pH 12) yields a green product with a λmax at 714 nm rjptonline.org.

Derivative spectrophotometry is particularly useful for resolving DL-Phenylephrine hydrochloride from other active ingredients in multi-component formulations by eliminating spectral interferences impactfactor.orgscribd.com. This method utilizes the first or higher-order derivatives of the absorption spectrum. By measuring the amplitude at zero-crossing points of the interfering substance, the concentration of the target analyte can be determined accurately impactfactor.orgresearchgate.net. For a binary mixture with amoxicillin (B794), the first derivative technique allowed for the determination of phenylephrine HCl at the zero-crossing point of amoxicillin (241 nm) impactfactor.org.

The linearity of these spectrophotometric methods is consistently high, with correlation coefficients (r²) often exceeding 0.999 impactfactor.orgresearchgate.net.

Table 1: UV-Vis Spectrophotometric Parameters for DL-Phenylephrine Hydrochloride Analysis

MethodSolvent/Reagentλmax (nm)Linearity RangeReference
Direct UVMethanol20310-50 µg/mL ijrti.org
Direct UVDistilled Water2722-150 mg/L impactfactor.org
Direct UV1 M Sodium Hydroxide29110-100 µg/cm³ researchgate.net
Oxidative Couplingp-aminobenzophenone / KIO₄5122.0-20 µg/mL irapa.org
OxidationKMnO₄ / NaOH610- researchgate.netdergipark.org.tr
Derivative (1st Order)Distilled Water241 (zero-cross for Amoxicillin)2-150 mg/L impactfactor.org

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for the determination of DL-Phenylephrine hydrochloride, particularly in biological matrices like human plasma. The native fluorescence of the compound can be measured after separation from interfering substances, often by using High-Performance Liquid Chromatography (HPLC). For the analysis of phenylephrine in human plasma, fluorescence detection was employed with an excitation wavelength of 270 nm and an emission wavelength of 305 nm nih.gov. This method proved to be highly sensitive, capable of quantitatively measuring phenylephrine at levels as low as 0.5 ng/mL nih.gov. Linear standard curves were constructed over concentration ranges of 0.5-5.0 ng/mL and 2.5-80 ng/mL nih.gov.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation and confirmation of the identity of DL-Phenylephrine hydrochloride karary.edu.sd.

Infrared (IR) Spectroscopy: The IR spectrum of DL-Phenylephrine hydrochloride displays characteristic absorption bands corresponding to its specific functional groups. These bands confirm the presence of the hydroxyl (-OH), secondary amine (-NH-), and aromatic ring structures within the molecule. While specific peak frequencies can be found in reference spectra, the technique is primarily used for identity confirmation by comparing the spectrum of a sample to that of a reference standard chemicalbook.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is an indispensable tool for confirming the structure of phenylephrine and studying its properties, such as its dissociation constants through pH-dependent NMR measurements wdh.ac.id. The chemical shifts and coupling patterns in the ¹H NMR spectrum correspond to the different types of protons (aromatic, aliphatic, N-methyl, hydroxyl), while the ¹³C NMR spectrum provides information on the carbon skeleton wdh.ac.id. These spectral data serve as a definitive fingerprint for the compound's structure karary.edu.sdnih.gov.

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods provide simple, rapid, and cost-effective alternatives for the determination of DL-Phenylephrine hydrochloride.

Voltammetric Techniques

Voltammetric methods are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have been successfully applied to quantify DL-Phenylephrine hydrochloride dergipark.org.trresearchgate.net. The electrochemical behavior is often studied using modified electrodes to enhance sensitivity and selectivity. For example, a multi-walled carbon nanotube-modified carbon paste electrode (MWCNT-CPE) showed an irreversible oxidation peak for phenylephrine at approximately 0.816 V at a scan rate of 400 mV s⁻¹ nih.gov. The oxidation peak potential is pH-dependent, indicating the involvement of protons in the reaction nih.gov. Using DPV, a linear concentration range from 8 × 10⁻⁶ to 1 × 10⁻⁴ M has been established, with a limit of detection (LOD) of 2.07 × 10⁻⁶ M researchgate.net. Another study using an iron nanoparticle-Nafion-modified CPE reported a linear range of 5 µM to 130 µM with a detection limit of 0.76 µM orientjchem.org.

Table 2: Voltammetric Analysis Parameters for DL-Phenylephrine Hydrochloride

TechniqueElectrodeLinear RangeDetection Limit (LOD)Reference
Cyclic Voltammetry (CV)MWCNT-CPE5.0 × 10⁻⁶ – 7.5 × 10⁻⁴ mol/L3.7 × 10⁻⁷ mol/L nih.gov
Differential Pulse Voltammetry (DPV)Ultra-Trace Graphite Electrode8 × 10⁻⁶ – 1 × 10⁻⁴ M2.07 × 10⁻⁶ M researchgate.net
Differential Pulse Voltammetry (DPV)Iron Nanoparticle-Nafion-Modified CPE5 µM – 130 µM0.76 µM orientjchem.org

Conductometric Titration

Conductometric titration is an analytical method where the endpoint of a titration is determined by monitoring the change in the electrical conductance of the solution ac-montpellier.fr. A simple and rapid conductometric titration method has been developed for the determination of DL-Phenylephrine hydrochloride in pharmaceutical formulations eurekaselect.comresearchgate.net. This method is based on the formation of an ion-pair associate between phenylephrine and a precipitating agent, such as bismuth (III) tetraiodide eurekaselect.comresearchgate.net. The reaction forms an orange-red precipitate, and the conductance of the solution is measured as a function of the volume of the titrant added eurekaselect.comresearchgate.net. The method has been successfully applied in the concentration range of 0.4-2.5 mg (8-50 µg/mL) of phenylephrine in deionized water eurekaselect.comresearchgate.net.

Flow Injection Analysis Methods

Flow Injection Analysis (FIA) is an automated method that involves injecting a sample into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector slideshare.net. FIA methods are known for their high sample throughput, low reagent consumption, and good precision slideshare.net.

Several FIA methods have been developed for the determination of DL-Phenylephrine hydrochloride. One such method utilizes chemiluminescence detection based on the oxidation of the drug by potassium permanganate in a sulfuric acid medium at 80°C nih.govresearchgate.net. This approach is highly sensitive, with a linear calibration graph over the range of 0.03-8 ppm and a sample throughput of 134 samples per hour nih.govresearchgate.net.

Another FIA method combines on-line solid-phase extraction with spectrophotometric detection researchgate.net. In this system, the analyte is preconcentrated on a microcolumn containing an ion-exchange resin (e.g., Dowex 50W X8) to separate it from interfering excipients before color development and detection. This method exhibits excellent linearity (r² = 0.9999) and can achieve a sampling frequency of 40 samples per hour researchgate.net.

Method Validation and Quality Control Parameters

The validation of analytical methods is a critical requirement for the quality control of active pharmaceutical ingredients (APIs) like DL-Phenylephrine hydrochloride. Regulatory bodies such as the International Council on Harmonisation (ICH) provide guidelines to ensure that analytical methods are suitable for their intended purpose. semanticscholar.orgresearchgate.net Method validation provides an assurance of reliability during routine use and is essential for batch release and stability studies. The key parameters evaluated during method validation include linearity, accuracy, precision, sensitivity, specificity, and robustness. scholarsresearchlibrary.com

Linearity, Accuracy, Precision, Sensitivity (Detection and Quantification Limits)

These parameters are fundamental to establishing the performance of a quantitative analytical method. They ensure that the measurements are reliable, consistent, and proportional to the concentration of the analyte over a specified range.

Linearity Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the analyte response versus concentration. The correlation coefficient (r²) is a key indicator, with values close to 1.000 indicating a strong linear relationship. bepls.com Various studies have established linearity for DL-Phenylephrine hydrochloride analysis using different techniques like UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC). ijrti.orgnih.gov

Table 1: Linearity Data for DL-Phenylephrine Hydrochloride Analysis

Analytical Method Concentration Range (µg/mL) Correlation Coefficient (r²)
UV Spectroscopy 10-50 0.9979 ijrti.org
RP-HPLC 17.6–30.1 0.9995 nih.gov
RP-HPLC 20-100 0.9965 semanticscholar.orgresearchgate.net
RP-HPLC 2.0-7.0 Not Specified
RP-HPLC 5-80 0.9999 iieta.org
UV-Spectrophotometry 10-100 0.9990 researchgate.netscispace.com

Accuracy Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies, where a known amount of pure drug (standard) is added to a sample matrix (spiked sample) and then analyzed. The percentage of the drug recovered is calculated to assess the method's accuracy. The acceptance criteria for recovery are typically within a range of 97-103%. bepls.comijrti.org

Table 2: Accuracy (Recovery) Data for DL-Phenylephrine Hydrochloride Analysis

Analytical Method Spiking Level Mean Recovery (%)
UV Spectroscopy 50%, 100%, 150% 98.5% - 102.3% ijrti.org
RP-HPLC 50%, 100%, 150% 99.0% - 98.7% bepls.com
RP-HPLC 70%, 100%, 130% 98.30% - 100.60% nih.gov
RP-HPLC 50%, 100%, 150% 99.67% researchgate.net
RP-HPLC Not Specified 99.78% - 100.8% iieta.org

Precision Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Low %RSD values indicate a high degree of precision. semanticscholar.org

Table 3: Precision Data (%RSD) for DL-Phenylephrine Hydrochloride Analysis

Analytical Method Precision Type %RSD
UV Spectroscopy System Precision 0.254471 ijrti.org
RP-HPLC Intermediate Precision < 3.0% bepls.com
RP-HPLC Method Precision < 2% bepls.com
RP-HPLC Intra-day Precision 0.9% nih.gov
RP-HPLC Inter-day Precision 0.6% nih.gov

Sensitivity (Detection and Quantification Limits) The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.netnih.gov These limits indicate how sensitive a method is for measuring low concentrations of the analyte. semanticscholar.org

Table 4: Sensitivity Data for DL-Phenylephrine Hydrochloride Analysis

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
UV Spectroscopy 0.480 µg/mL ijrti.org 1.0 µg/mL ijrti.org
Voltammetry 2.07 × 10⁻⁷ M 6.91 × 10⁻⁶ M researchgate.net
RP-HPLC 1.2 µg/mL nih.gov 3.9 µg/mL nih.gov
RP-HPLC 6.1658 µg/mL semanticscholar.orgresearchgate.net 18.6843 µg/mL semanticscholar.orgresearchgate.net
UV-Spectrophotometry 0.892 µg/cm³ researchgate.netscispace.com 2.969 µg/cm³ researchgate.netscispace.com

Specificity and Robustness Testing

Specificity Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For stability-indicating methods, it is crucial to demonstrate that the analytical procedure can separate the main drug peak from those of its degradation products. ijper.org In HPLC methods, this is often achieved by comparing the chromatograms of the drug substance with those of placebo solutions, spiked samples, and forced degradation samples. The absence of interfering peaks at the retention time of DL-Phenylephrine hydrochloride indicates method specificity. bepls.comnih.gov Studies have shown that well-developed HPLC methods can effectively separate phenylephrine from its degradation products formed under stress conditions like acid, base, and oxidative degradation. ijper.org

Robustness Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For HPLC methods, common parameters to be varied include the flow rate of the mobile phase, column temperature, and detection wavelength. researchgate.netnih.gov The method is considered robust if the results, often measured by the %RSD of the response, remain within acceptable limits despite these minor changes. researchgate.net

Table 5: Robustness Testing of an RP-HPLC Method for DL-Phenylephrine Hydrochloride

Parameter Varied Modification Mean Peak Area %RSD
Flow Rate (mL/min) 0.9 272092 0.53 researchgate.net
1.0 (Nominal) 271261
1.1 272101
Wavelength (nm) 270 271215 0.591 researchgate.net
272 (Nominal) 272001
274 272110
Column Temperature (°C) 28 271261 0.604 researchgate.net
30 (Nominal) 271215
32 272001

Preclinical Research Models and Experimental Systems

In Vivo Animal Models for Cardiovascular Pharmacology

DL-Phenylephrine hydrochloride is extensively studied in various animal models to elucidate its cardiovascular effects. These models are crucial for understanding the compound's hemodynamic impact before clinical application.

Rodent models are fundamental in the preclinical pharmacological assessment of DL-Phenylephrine hydrochloride due to their well-characterized cardiovascular systems and the availability of genetic variants.

In studies using anesthetized mice, intraperitoneal administration of phenylephrine (B352888) has been shown to significantly increase blood pressure, stroke volume, and total peripheral resistance. medchemexpress.comquora.comnih.gov Concurrently, a significant decrease in heart rate is observed, which is attributed to a baroreceptor reflex response to the elevated blood pressure. medchemexpress.comquora.comnih.gov These studies highlight the primary vascular constrictive effect of phenylephrine, leading to secondary changes in cardiac function. medchemexpress.comquora.com

Table 1: Hemodynamic Effects of Phenylephrine in Anesthetized Mice An interactive data table summarizing key findings from hemodynamic studies in mice.

Parameter Vehicle Group (Control) Phenylephrine Group P-value
Systolic Blood Pressure No significant change Significant Increase < 0.0001
Stroke Volume No significant change Significant Increase < 0.0001
Heart Rate No significant change Significant Decrease < 0.0001
Total Peripheral Resistance No significant change Significant Increase 0.0006
Cardiac Output No significant change No significant change 0.21

Data derived from a study on anesthetized mice, comparing the effects of phenylephrine administration to a vehicle control. nih.gov

Large animal models, particularly pigs, offer a translational platform for cardiovascular research that more closely resembles human physiology. Studies in mechanically ventilated domestic pigs have shown that continuous infusion of phenylephrine significantly increases mean arterial pressure (MAP), stroke volume (SV), cardiac output (CO), and systemic vascular resistance (SVR). medchemexpress.com These findings suggest that phenylephrine not only affects cardiac afterload but also enhances effective preload and contractility. medchemexpress.com

In porcine models of hemorrhage, phenylephrine is used to correct hypotension. quora.commedchemexpress.com Research in Yorkshire/Landrace crossbreed pigs demonstrated that while phenylephrine infusion successfully restored hemodynamic variables like MAP to baseline values following hemorrhage, it did not correct the reduction in intestinal microcirculatory flow. quora.commedchemexpress.com Interestingly, the hemodynamic response to phenylephrine can differ based on the volume status of the animal. In euvolemic (normovolemic) swine, phenylephrine paradoxically decreased the mean arterial blood pressure, whereas in a hemorrhagic state, it produced the expected increase in blood pressure. nih.govdroracle.ai This highlights the complexity of its action and the importance of the underlying physiological state. nih.govdroracle.ai

Table 2: Cardiovascular Response to Phenylephrine in a Porcine Model An interactive data table showing the effects of phenylephrine on key cardiovascular parameters in domestic pigs.

Hemodynamic Parameter Baseline Phenylephrine (Step 1) Phenylephrine (Step 2)
Mean Arterial Pressure (MAP) Baseline Value Significant Increase Significant Increase
Stroke Volume (SV) Baseline Value Significant Increase Significant Increase
Cardiac Output (CO) Baseline Value Significant Increase Significant Increase
Systemic Vascular Resistance (SVR) Baseline Value Significant Increase Significant Increase
Global End-Diastolic Volume (GEDV) Baseline Value Increase Further Increase

This table summarizes findings from a study where MAP was increased stepwise by 50% and 100% using a continuous phenylephrine infusion in pigs. medchemexpress.com

To dissect the direct vascular effects of DL-Phenylephrine hydrochloride from secondary cardiac responses, integrated assessment models under controlled conditions are employed. A murine in vivo model has been established to assess cardiovascular function while controlling for heart rate through artificial cardiac pacing. medchemexpress.comquora.comnih.gov

In this model, phenylephrine administration caused a significant rise in blood pressure and total peripheral resistance. medchemexpress.comquora.comnih.gov When the heart rate was kept constant via electrical pacing of the right atrium, the phenylephrine-induced increases in blood pressure and total peripheral resistance were maintained. medchemexpress.comquora.comnih.gov However, during this controlled pacing, there were no significant differences in stroke volume or cardiac output between the phenylephrine and vehicle groups. nih.gov This experimental setup allows researchers to conclude that the primary effect of phenylephrine is of vascular origin, causing vasoconstriction and an increase in total peripheral resistance, while the observed changes in cardiac function (like decreased heart rate and increased stroke volume) are secondary, compensatory mechanisms. medchemexpress.comquora.comnih.gov This integrated approach is invaluable for distinguishing between direct and reflex-mediated cardiovascular effects. medchemexpress.comquora.comnih.gov

In Vitro and Ex Vivo Tissue Preparations

In vitro and ex vivo tissue preparations are essential for investigating the direct cellular and receptor-level mechanisms of DL-Phenylephrine hydrochloride, free from the systemic physiological responses present in whole-animal models.

Isolated smooth muscle tissues are widely used to study the contractile effects of DL-Phenylephrine hydrochloride. The vas deferens of rats and guinea pigs is a classic model for studying alpha-1 adrenoceptor-mediated contraction. amegroups.cnnih.gov In the rat vas deferens, phenylephrine produces concentration-dependent contractions. Studies have shown that this contractile response is potentiated by the nitric oxide synthase pathway, which appears to involve a calcium-dependent release of endogenous noradrenaline. nih.gov The contractions are mediated predominantly by alpha-1A adrenoceptors.

Beyond the vas deferens, phenylephrine's effects have been characterized in various other smooth muscle preparations. In isolated goat arteries, phenylephrine induces contraction in circular smooth muscle strips but, interestingly, can cause relaxation in longitudinal strips, a response mediated by the alpha-1D receptor subtype. In guinea pig thoracic aorta, phenylephrine-induced contractions are triggered by the stimulation of α1L-adrenoceptors. Studies on isolated human urethra have also used phenylephrine as a reference compound to assess agonist-induced contraction, demonstrating a concentration-dependent constrictor response.

Table 3: Agonist Activity of Phenylephrine in Isolated Smooth Muscle Preparations An interactive data table summarizing the contractile or relaxant response to phenylephrine in various tissues.

Tissue Preparation Animal Model Primary Response Mediating Receptor Subtype (if identified)
Vas Deferens Rat Contraction α1A-Adrenoceptor
Vas Deferens Guinea Pig Contraction α-Adrenoceptor
Aorta (Circular Strips) Goat Contraction α-Adrenoceptor
Small Artery (Longitudinal Strips) Goat Relaxation α1D-Adrenoceptor
Thoracic Aorta Guinea Pig Contraction α1L-Adrenoceptor
Urethra Human Contraction α-Adrenoceptor

This table consolidates findings from multiple ex vivo studies on the effects of phenylephrine on smooth muscle contractility. amegroups.cn

DL-Phenylephrine hydrochloride is characterized as a selective alpha-1 (α1) adrenergic receptor agonist. droracle.ai Receptor binding assays are employed to determine the affinity of a compound for specific receptor subtypes. While DL-Phenylephrine is a racemic mixture, binding affinity data in the literature predominantly focuses on its pharmacologically active enantiomer, (R)-(-)-Phenylephrine.

For (R)-(-)-Phenylephrine, binding studies have determined its affinity for the different α1-adrenoceptor subtypes. The reported pKi values, which represent the negative logarithm of the inhibitory constant (Ki), indicate varying affinities for these subtypes. One study reported pKi values of 5.86 for the α1D subtype, 4.87 for the α1B subtype, and 4.70 for the α1A subtype, suggesting the highest affinity for the α1D receptor. medchemexpress.com These assays are crucial for understanding the molecular basis of the compound's selectivity and its subsequent pharmacological effects.

Cell Culture Models for Receptor Signaling Pathway Investigation

In preclinical research, cell culture models are fundamental tools for dissecting the molecular mechanisms of action of DL-Phenylephrine hydrochloride. These in vitro systems allow for detailed investigation into the specific receptor interactions and downstream signaling cascades initiated by the compound in a controlled environment. A variety of cell lines, including cardiomyocytes, fibroblasts, and vascular smooth muscle cells, have been employed to elucidate how phenylephrine binding to α1-adrenergic receptors translates into cellular responses.

Phenylephrine is a selective α1-adrenergic receptor agonist. quora.com These receptors are Gq-protein coupled, and their activation by phenylephrine initiates a canonical signaling pathway. youtube.com This process begins with the Gq protein activating the enzyme phospholipase C (PLC). youtube.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic or endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This elevation in intracellular Ca2+ is a pivotal event that drives many of the physiological effects of phenylephrine.

Studies using various cell culture models have detailed the specifics of this primary pathway and identified further downstream cascades. For instance, research on vascular smooth muscle cells from the rabbit inferior vena cava demonstrated that phenylephrine induces asynchronous, wave-like Ca2+ oscillations, which are initiated by this IP3-mediated Ca2+ release from the sarcoplasmic reticulum. nih.gov Similarly, in human aortic smooth muscle cells, which express all three α1-adrenergic receptor subtypes, phenylephrine treatment leads to a significant increase in intracellular calcium levels. researchgate.net

Beyond the primary Gq-PLC-IP3 pathway, investigations in specialized cell types have revealed additional signaling mechanisms:

Hypertrophic and Proliferative Signaling: In neonatal rat cardiac fibroblasts, phenylephrine has been shown to promote cell proliferation. This effect is mediated through a Ca2+-dependent pathway involving calcineurin (CaN) and the nuclear factor of activated T-cells (NFAT). medchemexpress.comimrpress.com Phenylephrine activates CaN, which in turn dephosphorylates NFAT, leading to its translocation to the nucleus and the activation of proliferative genes. medchemexpress.comimrpress.com In cardiomyocytes, phenylephrine is known to induce hypertrophic effects, including an increase in protein synthesis. nih.gov This response is governed by the activation of the MEK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) and mTOR (mammalian target of rapamycin) signaling pathways. nih.gov

Nitric Oxide (NO) and Calcium Current Modulation: In cat atrial myocytes, phenylephrine's stimulation of α1-adrenergic receptors was found to increase the L-type Ca2+ current. nih.gov This effect is not direct but is mediated by the intracellular release of nitric oxide (NO). The signaling cascade involves the Phosphoinositide 3-kinase (PI-3K)/Akt pathway, which, along with IP3-dependent Ca2+ signaling, stimulates endothelial nitric oxide synthase (eNOS) to produce NO. nih.govselleckchem.com

Phospholipase D (PLD) Activation: In Rat-1 fibroblasts transfected with α1-adrenergic receptor subtypes, phenylephrine stimulation was shown to activate phospholipase D (PLD). nih.gov This leads to the release of arachidonic acid, a key signaling molecule. The study noted that the different α1-receptor subtypes (α1A, α1B, α1D) showed varying levels of PLD activation. nih.gov

These cell culture-based studies are crucial for building a molecular-level understanding of DL-Phenylephrine hydrochloride's action. They allow researchers to map the complex network of signaling events that emanate from the initial receptor-ligand interaction.

Table 7.2.3-1: Summary of Cell Culture Models for DL-Phenylephrine Hydrochloride Signaling Pathway Investigation

Cell ModelReceptor/Pathway InvestigatedKey Findings
Neonatal Rat Cardiac Fibroblastsα1-AR / Ca2+/Calcineurin/NFATPhenylephrine promotes cell proliferation via activation of the CaN-NFAT pathway. medchemexpress.comimrpress.com
Cardiomyocytesα1-AR / Gq / MEK/ERK / mTORPhenylephrine induces hypertrophic responses and protein synthesis through the MEK/ERK and mTOR pathways. nih.gov
Human Aortic Smooth Muscle Cellsα1-AR / Calcium SignalingPhenylephrine treatment results in a time- and dose-dependent increase in intracellular calcium levels. researchgate.net
Rat-1 Fibroblasts (transfected with α1-AR subtypes)α1A, α1B, α1D-AR / Phospholipase D (PLD)Phenylephrine stimulates PLD activation and subsequent arachidonic acid release, with efficacy varying by receptor subtype (α1A > α1B > α1D). nih.gov
Cat Atrial Myocytesα1-AR / PI-3K/Akt / NO SignalingPhenylephrine increases L-type Ca2+ current via an intracellular NO release mechanism dependent on PI-3K/Akt and IP3 signaling. nih.gov
Rabbit Inferior Vena Cava Smooth Muscle Cellsα1-AR / Gq/PLC/IP3/Ca2+Phenylephrine induces Ca2+ oscillations initiated by IP3-mediated Ca2+ release from the sarcoplasmic reticulum. nih.gov

Pharmacological Characterization in Disease Models

The preclinical evaluation of DL-Phenylephrine hydrochloride extends to its pharmacological characterization in various animal models that mimic human diseases. These models are essential for understanding the compound's therapeutic potential and its physiological effects in a systemic context.

Hypotensive States (e.g., Septic Shock, Anesthesia-Induced Hypotension)

DL-Phenylephrine hydrochloride is extensively studied in preclinical models of hypotension, where its primary mechanism of action—α1-adrenergic receptor-mediated vasoconstriction—is leveraged to restore vascular tone and blood pressure.

In models of septic shock , which is characterized by profound vasodilation and hypotension, phenylephrine is investigated for its ability to counteract this vascular collapse. Animal models, often involving the administration of bacterial endotoxins like lipopolysaccharide (LPS) in rodents or larger mammals, are used to simulate the hemodynamic instability of sepsis. In these models, phenylephrine administration consistently demonstrates a potent vasopressor effect, leading to an increase in mean arterial pressure (MAP). For example, studies in septic rat models show that phenylephrine infusion effectively elevates blood pressure by increasing systemic vascular resistance. Research has also explored its effects on regional blood flow, noting that while it restores systemic pressure, it can cause differential vasoconstriction in various vascular beds, an important consideration for organ perfusion.

In the context of anesthesia-induced hypotension , a common occurrence during surgery, phenylephrine is evaluated in models where animals are subjected to general or spinal anesthesia. These anesthetics often cause vasodilation and a subsequent drop in blood pressure. Preclinical studies in animal models such as anesthetized dogs or swine have shown that phenylephrine effectively reverses this hypotension. For instance, in a porcine model of isoflurane-induced hypotension, bolus administration of phenylephrine rapidly increased systemic vascular resistance and restored mean arterial pressure to baseline levels. These studies help to characterize the dose-response relationship and the hemodynamic profile of phenylephrine in this specific clinical scenario.

Table 7.3.1-1: Findings in Preclinical Models of Hypotension

Model TypeAnimal ModelKey Findings
Septic ShockRat (LPS-induced)Phenylephrine infusion effectively increases mean arterial pressure by raising systemic vascular resistance.
Anesthesia-Induced HypotensionPig (Isoflurane-induced)Bolus administration of phenylephrine rapidly reverses hypotension by increasing systemic vascular resistance and restoring MAP.

Ocular System Models (e.g., Mydriasis, Uveitis)

In ophthalmology, DL-Phenylephrine hydrochloride's effects are primarily related to its action on the iris dilator muscle, which is rich in α1-adrenergic receptors.

For the study of mydriasis (pupil dilation), preclinical research is often conducted in rabbits, whose large and accessible eyes are a well-established model. Topical application of a phenylephrine solution to the rabbit eye leads to contraction of the iris dilator muscle, resulting in a measurable and dose-dependent increase in pupil diameter. These models are used to characterize the onset, duration, and magnitude of the mydriatic effect. Such studies have confirmed the rapid and effective pupillary dilation induced by phenylephrine, which is fundamental to its use in ophthalmic examinations.

In models of uveitis , an inflammatory condition of the eye, phenylephrine is investigated for its potential to prevent or break posterior synechiae (adhesions between the iris and the lens). Animal models of uveitis can be induced by injecting endotoxin into the eye, which causes inflammation, miosis (pupil constriction), and protein leakage into the aqueous humor. In these models, the mydriatic action of phenylephrine is evaluated for its ability to keep the pupil dilated and mobile, thereby reducing the likelihood of synechiae formation. Research in rabbit models of endotoxin-induced uveitis has demonstrated that phenylephrine can effectively counteract the inflammatory miosis, supporting its role as an adjunct in managing uveitis.

Cardiovascular Assessments (e.g., Mitral Regurgitation)

The cardiovascular effects of DL-Phenylephrine hydrochloride are assessed in a range of preclinical models to understand its impact on cardiac function and hemodynamics beyond simple blood pressure elevation.

In large animal models, such as sheep or dogs with surgically induced mitral regurgitation , phenylephrine is used as a pharmacological tool to study the afterload-dependent nature of the condition. Mitral regurgitation is the backward flow of blood from the left ventricle to the left atrium. By inducing systemic vasoconstriction, phenylephrine increases the systemic vascular resistance, which represents an increase in the afterload against which the left ventricle must pump. In these models, an acute increase in afterload with phenylephrine has been shown to worsen the regurgitant fraction (the percentage of blood that flows backward). This response is used to study the pathophysiology of the disease and to evaluate the efficacy of surgical or medical interventions designed to reduce afterload sensitivity. For example, in ovine models of ischemic mitral regurgitation, a phenylephrine challenge is a standard method to assess the dynamic component of the regurgitation and to test the effectiveness of mitral valve repair techniques under conditions of high afterload. These experiments have demonstrated a direct correlation between the phenylephrine-induced increase in arterial pressure and the severity of mitral regurgitation.

Q & A

Q. What are the key stereochemical considerations for DL-Phenylephrine Hydrochloride in receptor-binding studies?

DL-Phenylephrine Hydrochloride exhibits distinct stereochemical properties that influence its affinity for α1-adrenergic receptor (AR) subtypes. The racemic mixture (DL-form) allows comparative studies of enantiomeric activity. For receptor-binding assays, use chiral chromatography (e.g., HPLC with a cellulose-based column) to resolve enantiomers and quantify their individual binding kinetics . Molecular dynamics simulations can further elucidate hydrogen-bonding and hydrophobic interactions critical for α1D-AR and α1A-AR activation .

Q. How should researchers design in vitro assays to evaluate α1-AR subtype selectivity?

To distinguish between α1A-AR and α1D-AR activation:

  • Use transfected cell lines (e.g., HEK-293 cells expressing specific α1-AR subtypes).
  • Measure intracellular calcium flux via fluorometric assays (e.g., Fura-2 AM dye).
  • Compare EC₅₀ values across subtypes, noting DL-Phenylephrine’s faster dissociation kinetics at α1D-AR, which may require real-time monitoring (e.g., surface plasmon resonance) .

Q. What validated analytical methods are recommended for quantifying DL-Phenylephrine Hydrochloride in dissolution studies?

Follow USP 〈711〉 guidelines:

  • Medium : Simulated gastric fluid (pH 1.2) without pepsin.
  • Apparatus : USP Apparatus 2 (paddle) at 50 rpm.
  • Analysis : Reverse-phase HPLC with UV detection (λ = 272 nm) and a C18 column. Calculate dissolution efficiency using the trapezoidal method, ensuring ≥85% release within 45 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor subtype selectivity across studies?

Discrepancies in α1A- vs. α1D-AR activation may arise from:

  • Experimental variables : Differences in buffer ionic strength (e.g., phosphate-perchlorate vs. Tris-HCl) can alter receptor conformation .
  • Cell model limitations : Endogenous receptor expression in primary cells vs. transfected systems. Validate with siRNA knockdown or knockout models .
  • Data normalization : Use constitutive activity controls to account for baseline signaling variability .

Q. What strategies mitigate interference from residual solvents or elemental impurities in pharmacokinetic studies?

DL-Phenylephrine Hydrochloride batches compliant with USP 〈467〉 and ICH Q3C guidelines contain no Class 1 solvents. However, for trace analysis:

  • Gas chromatography (GC)-MS : Detect residual acetone or ethanol (if present) using a DB-624 column and electron ionization.
  • ICP-MS : Quantify elemental impurities (e.g., Pd, Ni) at sub-ppm levels. Adjust dosing protocols if impurities exceed ICH Q3D thresholds .

Q. How can researchers model the compound’s transient adrenergic effects in vivo?

DL-Phenylephrine’s rapid receptor dissociation (t₁/₂ < 5 min) necessitates physiologically based pharmacokinetic (PBPK) modeling:

  • Incorporate logP (1.84) and pKa (8.9) to predict tissue distribution.
  • Use compartmental models to simulate short-term vasoconstriction dynamics, integrating α1-AR density data from target tissues (e.g., vascular smooth muscle) .

Methodological Challenges & Solutions

Q. What quality control measures are critical for preclinical formulation studies?

  • Stability testing : Store lyophilized DL-Phenylephrine at -20°C in amber vials to prevent photodegradation. Monitor pH-dependent hydrolysis (accelerated at pH > 6.0) .
  • Impurity profiling : Use LC-MS/MS to detect degradation products (e.g., oxidized phenylephrine quinone) .

Q. How does enantiomeric purity impact toxicity assessments?

The D-isomer exhibits higher α1-AR affinity but may also increase off-target effects (e.g., β-AR cross-reactivity). Employ chiral SFC (supercritical fluid chromatography) to isolate enantiomers and assess cardiotoxicity in Langendorff heart models .

Q. What computational tools predict DL-Phenylephrine’s interaction with novel receptor mutants?

  • Molecular docking : Use AutoDock Vina with α1-AR crystal structures (PDB: 7BQ7) to map binding pockets.
  • Free-energy perturbation (FEP) : Quantify the impact of receptor mutations (e.g., D128A) on binding energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.